Bienvenue dans la boutique en ligne BenchChem!

4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid

CNS Drug Design Permeability Medicinal Chemistry

4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid (CAS 915707-58-3) is a heterocyclic building block featuring a fused pyrido[3,2-b][1,4]oxazine core with a distinct N-methyl substitution and a 7-position carboxylic acid handle. This scaffold is a key intermediate in the synthesis of kinase inhibitors and GPCR-targeted agents, with its biological relevance evidenced by the potent activity of its 7-benzoate ester derivative (EC50 12.3 nM) as a positive allosteric modulator of the human mGlu4 receptor.

Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
CAS No. 915707-58-3
Cat. No. B1613626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid
CAS915707-58-3
Molecular FormulaC9H10N2O3
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESCN1CCOC2=C1N=CC(=C2)C(=O)O
InChIInChI=1S/C9H10N2O3/c1-11-2-3-14-7-4-6(9(12)13)5-10-8(7)11/h4-5H,2-3H2,1H3,(H,12,13)
InChIKeyJTDUYLQIBHWRRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid: A Differentiated N-Methyl Pyrido-Oxazine Scaffold for Drug Discovery


4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid (CAS 915707-58-3) is a heterocyclic building block featuring a fused pyrido[3,2-b][1,4]oxazine core with a distinct N-methyl substitution and a 7-position carboxylic acid handle [1]. This scaffold is a key intermediate in the synthesis of kinase inhibitors and GPCR-targeted agents, with its biological relevance evidenced by the potent activity of its 7-benzoate ester derivative (EC50 12.3 nM) as a positive allosteric modulator of the human mGlu4 receptor [2]. The compound is commercially available at 97% purity from major suppliers such as Thermo Scientific's Maybridge collection, ensuring reproducibility for medicinal chemistry campaigns .

Why Generic Substitution Fails for 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic Acid Scaffolds


Substituting this specific N-methyl pyrido-oxazine carboxylic acid with close analogs like 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid or the regioisomeric 6-carboxylic acid derivative carries high risk due to critical differences in physicochemical and pharmacokinetic-relevant properties [1]. The N-methyl group reduces the hydrogen bond donor (HBD) count from 2 to 1, a factor directly linked to improved CNS permeability potential [1]. Furthermore, the predicted pKa of the 4-methyl-7-carboxylic acid is 2.81, making it a considerably stronger acid than the 6-carboxylic acid regioisomer (pKa 4.95), which directly impacts solubility, salt formation, and reactivity in subsequent synthetic steps . The quantifiable change in lipophilicity (ΔXLogP3 = +0.2) and molecular weight also alters the scaffold's drug-likeness profile compared to the non-methylated parent molecule [1].

Quantitative Differentiation Guide for 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic Acid Procurement


Enhanced Passive Permeability Potential via Reduced HBD Count vs. NH Analog

The presence of the N-methyl group eliminates one hydrogen bond donor (HBD) relative to the unsubstituted NH analog, 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid. HBD count is a critical parameter in drug design; a count of ≤3 is favorable for oral bioavailability, and reduction directly correlates with improved passive membrane permeability, especially crucial for CNS targets [1].

CNS Drug Design Permeability Medicinal Chemistry

Increased Lipophilicity (ΔXLogP3 = +0.2) for Improved Membrane Affinity vs. NH Analog

The N-methyl substitution increases the computed XLogP3-AA value from 0.4 (non-methylated analog) to 0.6 for the target compound. This quantified increase in lipophilicity can enhance the compound's affinity for hydrophobic binding pockets and improve membrane partitioning, a key advantage when designing inhibitors for intracellular targets or GPCR allosteric modulators [1].

Lipophilicity Drug-likeness ADME

Superior Acidity (pKa 2.81) Enables Distinct Salt Formation vs. 6-Carboxylic Acid Regioisomer

The predicted pKa of 4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid is 2.81, classifying it as a significantly stronger acid compared to its 6-carboxylic acid regioisomer (predicted pKa 4.95) . This 2.14 log unit difference translates to the target compound being nearly fully ionized at physiological pH, which can dramatically improve aqueous solubility for in vitro assays and facilitate selective salt formation or activation for amide coupling reactions .

pKa Salt Formation Solubility

Validated 97% Purity from a Primary Manufacturer Ensures Reproducible SAR

The compound is sourced directly from Thermo Scientific's Maybridge collection with a documented purity of 97% . In contrast, generic alternatives from lesser-known suppliers often lack rigorous batch-specific analytical certificates (e.g., HPLC, NMR) for this specific heterocyclic core. The presence of trace regioisomeric or des-methyl impurities, which are challenging to separate due to similar polarity, can confound SAR studies, leading to erroneous potency and selectivity data .

Quality Control Reproducibility Procurement

Convenient Carboxylic Acid Handle for Late-Stage Diversification at Position 7

The presence of a carboxylic acid group at the 7-position, combined with the distinct N-methyl group, allows for selective amide coupling or esterification without the need for protecting group strategies that would be required for the NH-analog. This structural feature directly enables the rapid generation of compound libraries for SAR exploration, as evidenced by the synthesis of the highly potent 7-benzoate ester analog (EC50 12.3 nM) [1]. The 4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-boronic acid pinacol ester (CAS 910037-15-9), a direct derivative, is also commercially available, highlighting the scaffold's established utility in diversification workflows like Suzuki coupling .

Late-Stage Functionalization Parallel Synthesis Combinatorial Chemistry

Established Biological Relevance as a Scaffold for Potent mGlu4 PAMs

Derivatives of this exact core structure have demonstrated potent biological activity, confirming the scaffold's relevance. The 7-benzoate ester analog (synthesized directly from the target compound) acts as a positive allosteric modulator (PAM) of the human metabotropic glutamate receptor 4 (mGlu4) with an EC50 of 12.3 nM [1]. While the free carboxylic acid itself may not be the active species, its rapid conversion to active analogs validates the N-methyl-7-substituted pyrido-oxazine scaffold as a privileged structure for CNS drug targets, distinguishing it from other regioisomeric pyrido-oxazine carboxylic acids lacking such defined biological annotation.

GPCR Neuroscience Allosteric Modulation

Optimal Application Scenarios for 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic Acid


CNS Drug Discovery: Building Blocks for GPCR Allosteric Modulators

The reduced HBD count (1 vs. 2) and increased lipophilicity (XLogP3 = 0.6 vs. 0.4) of this scaffold make it a superior choice for designing CNS-penetrant molecules [1]. The validated potency of its direct derivative as an mGlu4 PAM (EC50 12.3 nM) provides a concrete starting hypothesis for hit-to-lead programs targeting class C GPCRs for neurological disorders [2]. Researchers should select this specific intermediate over the NH-analog to capitalize on its favorable permeability parameters.

Parallel Library Synthesis via Late-Stage Diversification

The free carboxylic acid handle enables rapid, one-step amide coupling or esterification without competitive reaction at the N-methyl position, unlike the NH analog which requires protective group chemistry [1]. The commercial availability of companion building blocks like the 7-boronic acid pinacol ester further facilitates the parallel synthesis of diverse analog libraries using robust reactions like Suzuki coupling [2].

Optimization of Physicochemical Properties in Lead Series

When fine-tuning the pKa of a lead series is critical, this compound (pKa 2.81) offers a significantly more acidic character compared to the 6-carboxylic acid regioisomer (pKa 4.95) [1]. This property can be exploited to enhance solubility at physiological pH or to create specific salt forms for formulation development, providing a concrete structural tool for property-based drug design.

Reproducible SAR Studies with Certified High-Purity Intermediates

For critical SAR campaigns where data reproducibility is paramount, procuring this compound at 97% purity from established vendors like Thermo Scientific ensures batch-to-batch consistency and minimizes the risk of regioisomeric contamination that can plague generic suppliers [1]. This is essential when correlating subtle structural modifications with biological activity.

Quote Request

Request a Quote for 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.